molecular formula C19H12Cl2N2 B15039621 N-(2,5-dichlorophenyl)acridin-9-amine

N-(2,5-dichlorophenyl)acridin-9-amine

Cat. No.: B15039621
M. Wt: 339.2 g/mol
InChI Key: MKNUCNGACYUXJN-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)acridin-9-amine is a synthetic compound belonging to the acridine family. Acridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to the acridine core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)acridin-9-amine typically involves the reaction of 2,5-dichloroaniline with acridine derivatives under specific conditions. One common method involves heating N-phenyl-o-aminobenzoic acid with phosphorus pentachloride, followed by treatment with ammonium carbonate in phenol . Another method includes the reaction of acridine with sodium amide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)acridin-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dichlorophenyl)acridin-9-amine is unique due to the presence of the dichlorophenyl group, which enhances its chemical stability and biological activity. This structural modification allows for more specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C19H12Cl2N2

Molecular Weight

339.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)acridin-9-amine

InChI

InChI=1S/C19H12Cl2N2/c20-12-9-10-15(21)18(11-12)23-19-13-5-1-3-7-16(13)22-17-8-4-2-6-14(17)19/h1-11H,(H,22,23)

InChI Key

MKNUCNGACYUXJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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